tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(fluorosulfonyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C₉H₁₇FN₂O₄S. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research. This compound is known for its unique structural features, which include a tert-butyl group, a fluorosulfonyl group, and a piperazine ring.
Preparation Methods
The synthesis of tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the reaction of piperazine with tert-butyl chloroformate to form tert-butyl piperazine-1-carboxylate. This intermediate is then reacted with a fluorosulfonylating agent, such as fluorosulfonyl chloride, under controlled conditions to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl 4-(fluorosulfonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 4-(fluorosulfonyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Medicine: It serves as an intermediate in the synthesis of drugs that target specific enzymes or receptors, making it valuable in drug discovery and development.
Mechanism of Action
The mechanism of action of tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorosulfonyl group is known to form strong interactions with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperazine ring provides structural stability and enhances the compound’s ability to bind to its targets .
Comparison with Similar Compounds
tert-Butyl 4-(fluorosulfonyl)piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- 1-Boc-piperazine
These compounds share the piperazine ring but differ in their substituents, which influence their chemical reactivity and biological activity. The presence of the fluorosulfonyl group in this compound makes it unique, as this group can form strong interactions with biological targets, enhancing its potential as a research tool and therapeutic agent .
Properties
IUPAC Name |
tert-butyl 4-fluorosulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17FN2O4S/c1-9(2,3)16-8(13)11-4-6-12(7-5-11)17(10,14)15/h4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPHRWKAPJJQIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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